![molecular formula C17H22N4O B3016141 1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea CAS No. 2034508-41-1](/img/structure/B3016141.png)

1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrazole derivatives is detailed in the first paper, where a series of 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives were synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives. The synthesis involved characterizing the compounds using IR, 1H NMR, HRMS, and X-ray crystal diffraction, with additional confirmation through 13C NMR for certain structures .

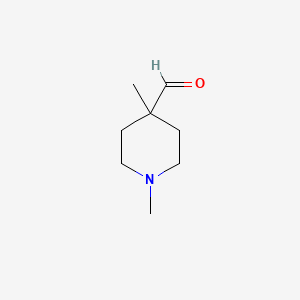

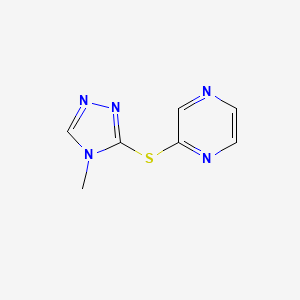

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often complex and can be elucidated using X-ray crystallography, as demonstrated in the papers. For instance, the second paper describes the crystal structures of mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine, revealing various coordination geometries such as tetrahedral, octahedral, and others. These structures are stabilized through supramolecular interactions, including hydrogen bonds and weak molecular interactions . Similarly, the third paper reports the molecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, with a focus on the supramolecular architecture controlled by C–H···A interactions and π-stacking .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea. However, the synthesis and structural analysis of related compounds suggest that pyrazole derivatives can undergo various reactions, including cyclization and coordination with metal ions, which can lead to the formation of complex structures with unique properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be inferred from their structural characteristics. For example, the photoluminescent properties of the ligand and complexes described in the second paper suggest that pyrazole derivatives can exhibit interesting optical properties . The biological evaluation mentioned in the first paper indicates that certain pyrazole derivatives have the potential to suppress cancer cell growth, which could be related to their ability to induce cell cycle arrest and autophagy . The supramolecular interactions and π-stacking observed in the third paper also contribute to the stability and potential reactivity of these compounds .

科学的研究の応用

Chemical Synthesis and Evaluation

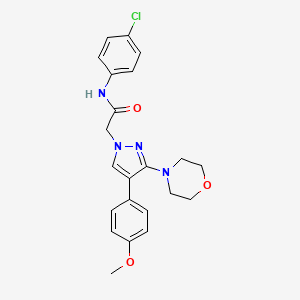

Research in chemical synthesis focuses on the development of novel compounds with potential therapeutic applications. For instance, sulfonamide-containing 1,5-diarylpyrazole derivatives, analogous in structure to the pyrazol-3-yl methyl component of the compound of interest, have been extensively studied for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This led to the identification of potent and selective inhibitors like celecoxib, currently used in clinical settings for the treatment of rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

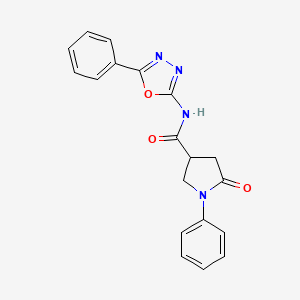

Biological Activity and Potential Therapeutic Uses

Heterocyclic compounds, which include the pyrazole and cyclopentane moieties found in the compound , have been the subject of intense study for their diverse biological activities. These activities range from anticancer and antimicrobial effects to potential applications in treating diabetes and other metabolic disorders. For example, a study on new 1,3-oxazole clubbed pyridyl-pyrazolines highlighted their anticancer and antimicrobial properties, suggesting the potential utility of such compounds in pharmaceutical development (Katariya et al., 2021).

Safety and Hazards

将来の方向性

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. This might include studies to understand its mechanism of action, pharmacokinetics, and toxicity .

特性

IUPAC Name |

1-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-21-16(14-8-5-9-15(14)20-21)12-19-17(22)18-11-10-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVQFGIDJQQSQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2CCCC2=N1)CNC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole](/img/structure/B3016066.png)

![2-(Naphthalen-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3016067.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B3016069.png)

![[2-(3-Methylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B3016070.png)

![4-Ethyl-5-fluoro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3016079.png)